Cas no 393781-68-5 (2,5-Piperazinedione,3-ethyl-1-(phenylmethyl)-)
393781-68-5 structure
Product Name:2,5-Piperazinedione,3-ethyl-1-(phenylmethyl)-
CAS-nummer:393781-68-5
MF:C13H16N2O2
MW:232.278343200684
CID:299647
PubChem ID:22273389
Update Time:2025-04-19
2,5-Piperazinedione,3-ethyl-1-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,5-Piperazinedione,3-ethyl-1-(phenylmethyl)-
- 1-benzyl-3-ethylpiperazine-2,5-dione
- 1-Benzyl-3-ethyl-piperazine-2,5-dione
- LogP
- 6-Methoxy-1-bromonaphthalene
- 1-benzyl-3-ethylpiperazine-2,5-dion
- AB13944
- AB25027
- A824529
- 1-BENZYL-3(R)-ETHYL-PIPERAZINE-2,5-DIONE
- AB14248
- SCHEMBL334581
- DTXSID30624157
- AKOS014208393
- MFCD06410862
- MUIKRKFOQRVJON-UHFFFAOYSA-N
- 393781-68-5
- SY023803
-
- Inchi: 1S/C13H16N2O2/c1-2-11-13(17)15(9-12(16)14-11)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,16)
- InChI-sleutel: MUIKRKFOQRVJON-UHFFFAOYSA-N
- LACHT: O=C1C(CC)NC(CN1CC1C=CC=CC=1)=O
Berekende eigenschappen
- Exacte massa: 232.12128
- Monoisotopische massa: 232.121
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 298
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 49.4A^2
- XLogP3: 1.3
Experimentele eigenschappen
- Dichtheid: 1.147
- Kookpunt: 501.8°Cat760mmHg
- Vlampunt: 257.3°C
- Brekindex: 1.546
- PSA: 49.41
2,5-Piperazinedione,3-ethyl-1-(phenylmethyl)- Gerelateerde literatuur
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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